molecular formula C10H14S B7998730 Methyl 3-phenylpropyl sulfide CAS No. 87231-07-0

Methyl 3-phenylpropyl sulfide

Cat. No. B7998730
CAS RN: 87231-07-0
M. Wt: 166.29 g/mol
InChI Key: OUDRWNCUQNVVQR-UHFFFAOYSA-N
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Description

Methyl 3-phenylpropyl sulfide is a useful research compound. Its molecular formula is C10H14S and its molecular weight is 166.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Gas-Phase Activation Data and Thermolysis : Methyl 3-phenylpropyl sulfoxide shows an activation enthalpy of 32.9 ± 0.9 kcal/mol. This data provides insights into its behavior in gas-phase reactions and thermolysis processes (Cubbage et al., 2001).

  • Enzymatic Synthesis of Chiral Benzyl Alkyl Sulfoxides : Cyclohexanone monooxygenase from Acinetobacter can oxidize compounds like 3-phenylpropyl methyl sulfide, producing sulfoxides with high enantiomeric excess. This process has implications in the synthesis of chiral molecules (Pasta et al., 1995).

  • Electrochemical Studies : Studies on derivatives of 1-phenyl-4-butyldithiocarboxylate-5-hydroxypyrazol, which include compounds similar to Methyl 3-phenylpropyl sulfide, have applications in electrooxidation and may be potential agents for copper mineral sulfide flotation (Córdova et al., 2000).

  • Ei Elimination Reaction in Sulfone Chemistry : The thermolysis of methyl 3-phenylpropyl sulfone, a related compound, leads to the formation of allylbenzene. This reaction provides insights into the Ei elimination process in sulfone chemistry (Cubbage et al., 2000).

  • Biotransformation using Fungi : The fungus Helminthosporium species NRRL 4671 can transform phenyl alkyl sulfides, including 3-phenylpropyl sulfide, to sulfoxides and sulfones. This biotransformation process is significant in the study of organic sulfur compounds (Holland et al., 1994).

  • Photoinduced Oxidation Studies : Research on the photo-oxidation of benzyl methyl sulfides, which are structurally similar to this compound, shows evidence of thionium ion intermediates. This has implications in understanding photochemical reactions of sulfides (Bettoni et al., 2015).

  • Deodorization using Metal Phthalocyanine : Organic sulfides like methyl phenyl sulfide can be deodorized using metal phthalocyanine in a photocatalytic process. This research is relevant for environmental applications, particularly in removing malodorous compounds (Sun et al., 2008).

  • Nickel(II) Complexes in Catalysis : Nickel(II) complexes with certain ligands have been shown to effectively catalyze the oxidation of methyl phenyl sulfide. This research informs the development of catalytic processes for sulfide oxidation (Miao & Zhu, 2009).

properties

IUPAC Name

3-methylsulfanylpropylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDRWNCUQNVVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622330
Record name [3-(Methylsulfanyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87231-07-0
Record name [3-(Methylsulfanyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methanethiolate (6 mmol, 0.42 g) and 3-phenylpropyl bromide (5 mmol, 1 g) in methanol were refluxed overnight. After removal of solvent, diethyl ether was added, washed with H2O and evaporated to give 3-phenylpropylmethyl sulfide. It was then reacted with equivalent amount of bromoacetic acid in acetonitrile (5 mL) at room temperature under N2 overnight, affording S-methyl-3-phenylpropylsulfoniumylacetic acid bromide as a white powder. It was then subjected to the general procedure 1 to give compound 585 as a white powder (0.75 g, 36% overall yield). Anal. (C12H19NaO7P2S.0.5 C2H5OH) C, H.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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